

# The Discovery and Development of BMS-986235 (LAR-1219): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986235 |           |
| Cat. No.:            | B6171950   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1] [2] Developed by Bristol Myers Squibb, this small molecule was investigated for its therapeutic potential in preventing heart failure by modulating the inflammatory response following myocardial infarction.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to BMS-986235. The development of this compound has since been discontinued.[3]

#### Introduction

Chronic inflammation is a key pathological driver in the progression of heart failure following ischemic events like myocardial infarction.[2] The formyl peptide receptor 2 (FPR2), also known as lipoxin A4 receptor (ALX), is a promising therapeutic target due to its central role in orchestrating the resolution of inflammation. Activation of FPR2 on immune cells, such as neutrophils and macrophages, can promote a switch from a pro-inflammatory to a pro-resolving state, thereby facilitating tissue repair and mitigating adverse cardiac remodeling.[2] **BMS-986235** was designed as a selective FPR2 agonist to harness this therapeutic potential.[1]

# **Discovery and Optimization**



The discovery of **BMS-986235** began with a simple linear urea compound that exhibited moderate FPR2 agonist activity.[1] Through a process of chemical optimization, a pyrrolidinone core was introduced to create a more rigid conformation, which led to potent agonism at both FPR1 and FPR2.[1] Subsequent optimization of the lactam substituents resulted in the identification of **BMS-986235** (compound 13c in the original publication) as a highly selective and potent FPR2 agonist.[1]

#### **Mechanism of Action**

**BMS-986235** functions as a selective agonist of FPR2.[1] Upon binding, it activates downstream signaling pathways that are crucial for the resolution of inflammation. The primary mechanism involves the activation of heterotrimeric G-proteins, leading to a cascade of intracellular events that ultimately modulate immune cell function.[2]

#### **Signaling Pathway**

Activation of FPR2 by **BMS-986235** initiates signaling through  $G\alpha$ i and  $G\alpha$ o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G-protein  $\beta\gamma$  subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in calcium mobilization and activation of protein kinase C (PKC). Further downstream, this signaling cascade can activate the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration. Additionally, **BMS-986235** has been shown to promote the recruitment of  $\beta$ -arrestin to the receptor.[2]





Click to download full resolution via product page

FPR2 Signaling Pathway of BMS-986235.

### **Preclinical Pharmacology**

The preclinical evaluation of **BMS-986235** demonstrated its potent and selective activity in various in vitro and in vivo models.

## In Vitro Potency and Selectivity

**BMS-986235** exhibited high potency for the human and mouse FPR2, with significantly lower activity at the human FPR1, demonstrating its selectivity.



| Parameter                 | Value      | Assay System                               |
|---------------------------|------------|--------------------------------------------|
| hFPR2 EC50                | 0.41 nM    | G-protein activation assay in HEK293 cells |
| mFPR2 EC50                | 3.4 nM     | G-protein activation assay in HEK293 cells |
| hFPR1 EC50                | >3000 nM   | G-protein activation assay in HEK293 cells |
| Selectivity (hFPR1/hFPR2) | >7000-fold | -                                          |

#### **In Vitro Functional Assays**

**BMS-986235** was shown to inhibit neutrophil chemotaxis, a key process in the acute inflammatory response.[1]

- Experimental Protocol:
  - Cells: Human HL-60 cells differentiated into neutrophil-like cells.
  - Assay: Transwell migration assay (e.g., Boyden chamber) with a defined pore size membrane.
  - Chemoattractant: A chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine
    (fMLP) is placed in the lower chamber to induce migration.
  - Treatment: Differentiated HL-60 cells are pre-incubated with varying concentrations of BMS-986235 before being added to the upper chamber.
  - Incubation: The plate is incubated for a specific duration (e.g., 90 minutes) to allow for cell migration.
  - Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
  - Result: BMS-986235 inhibited fMLP-induced neutrophil migration with an IC50 of approximately 57 nM.



The compound was also found to stimulate macrophage phagocytosis, a critical function for the clearance of apoptotic cells and debris during the resolution of inflammation.[1]

- Experimental Protocol:
  - Cells: Peritoneal macrophages isolated from C57BL/6 mice.
  - Target: Fluorescently labeled zymosan particles (a yeast cell wall component).
  - Treatment: Macrophages are pre-incubated with different concentrations of BMS-986235.
  - Incubation: Zymosan particles are added to the macrophage culture, and phagocytosis is allowed to proceed for a set time (e.g., 60 minutes).
  - Quantification: The uptake of fluorescent zymosan particles by macrophages is measured, for instance, using a plate reader or flow cytometry. Extracellular fluorescence can be quenched with trypan blue to ensure only internalized particles are measured.
  - Result: BMS-986235 stimulated macrophage phagocytosis with an EC50 of approximately 2 nM.

#### In Vivo Efficacy in a Heart Failure Model

**BMS-986235** demonstrated cardioprotective effects in a murine model of myocardial infarction. [4]

- Experimental Protocol:
  - Animal Model: Myocardial infarction is induced in male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.
  - Drug Administration: BMS-986235 is administered orally (p.o.) at a dose of 0.3 mg/kg daily, starting shortly after the LAD ligation and continuing for a specified period (e.g., 24 days).[4]
  - Efficacy Endpoints:







- Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction and fractional shortening.
- Cardiac Remodeling: Evaluated through histological analysis of heart sections to measure infarct size, ventricular dilation, and fibrosis.
- Results: Treatment with BMS-986235 attenuated adverse left ventricular remodeling, reduced infarct size, and improved cardiac function compared to the vehicle-treated group.
   [4]





Click to download full resolution via product page

Discovery and Development Workflow of BMS-986235.

#### **Pharmacokinetics**



Pharmacokinetic studies in mice revealed that BMS-986235 has oral bioavailability.[4]

| Parameter            | Value (at 1 mg/kg, p.o.) |
|----------------------|--------------------------|
| Cmax                 | 160 nmol/L               |
| T1/2                 | 0.68 hours               |
| AUC0-inf             | 120 nmol/L*h             |
| Bioavailability (BA) | 24%                      |

## **Clinical Development and Discontinuation**

**BMS-986235** advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects (NCT03335553).[5][6] However, the development of **BMS-986235** was subsequently discontinued.[3] The specific reasons for the discontinuation have not been publicly disclosed.

#### Conclusion

**BMS-986235** (LAR-1219) is a potent and selective FPR2 agonist that demonstrated promising preclinical efficacy in models of inflammation and heart failure. Its discovery and development highlight the therapeutic potential of targeting FPR2 for the resolution of inflammation in cardiovascular diseases. While the clinical development of **BMS-986235** was halted, the extensive preclinical data generated for this compound provide valuable insights for the future design and development of novel FPR2-targeting therapeutics. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2)
  Selective Agonist for the Prevention of Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986235 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of Experimental Medication BMS-986235 in Healthy Subjects | BMS Study Connect [bmsstudyconnect.com]
- To cite this document: BenchChem. [The Discovery and Development of BMS-986235 (LAR-1219): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6171950#discovery-and-development-of-bms-986235-lar-1219]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com